molecular formula C16H22ClNO3 B13791858 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride CAS No. 96401-69-3

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride

Cat. No.: B13791858
CAS No.: 96401-69-3
M. Wt: 311.80 g/mol
InChI Key: AMAWHFYTMYKFMA-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials may include benzoxepin derivatives and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin Derivatives: Compounds with similar benzoxepin structures.

    Morpholine Derivatives: Compounds containing the morpholine moiety.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride is unique due to its specific combination of benzoxepin and morpholine structures, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

96401-69-3

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

7-methyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C16H21NO3.ClH/c1-12-2-3-15-14(10-12)16(18)13(4-7-20-15)11-17-5-8-19-9-6-17;/h2-3,10,13H,4-9,11H2,1H3;1H

InChI Key

AMAWHFYTMYKFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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